

In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-2-phenylpropanenitrile

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylpropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Hydroxy-2-phenylpropanenitrile**. Due to the limited availability of experimentally determined data in published literature, this guide combines computationally predicted properties with detailed, standardized experimental protocols to enable researchers to determine these properties in a laboratory setting.

Core Physical and Chemical Properties

2-Hydroxy-2-phenylpropanenitrile, a cyanohydrin derived from acetophenone, is a valuable building block in organic synthesis. Its physical properties are crucial for its handling, reaction optimization, and safety considerations.

Quantitative Data Summary

The following table summarizes the available quantitative data for **2-Hydroxy-2-phenylpropanenitrile**. It is important to note that most of the readily available data is computational.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	PubChem[1]
Molecular Weight	147.17 g/mol	PubChem[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Not available	-
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	147.068413911	PubChem[1]
Monoisotopic Mass	147.068413911	PubChem[1]
Topological Polar Surface Area	44 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **2-Hydroxy-2-phenylpropanenitrile**.

Infrared (IR) Spectroscopy

While a specific spectrum for **2-Hydroxy-2-phenylpropanenitrile** is not readily available, the IR spectrum of the closely related 3-hydroxy-2-phenylpropanenitrile shows characteristic peaks that can be extrapolated. Key expected absorptions for **2-Hydroxy-2-phenylpropanenitrile** would include:

- O-H stretch: A broad band in the region of 3400-3200 cm^{-1} due to the hydroxyl group.
- $\text{C}\equiv\text{N}$ stretch: A sharp, medium intensity band around 2250-2240 cm^{-1} .
- C-H stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} .
- C=C stretch (aromatic): Peaks in the 1600-1450 cm^{-1} region.
- C-O stretch: A band in the 1260-1000 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ^1H and ^{13}C NMR spectra for **2-Hydroxy-2-phenylpropanenitrile** are not widely published. However, predicted spectra and data from analogous compounds suggest the following expected chemical shifts (in ppm, relative to TMS):

- ^1H NMR:
 - Methyl protons ($-\text{CH}_3$): A singlet around 1.6-1.8 ppm.
 - Hydroxyl proton ($-\text{OH}$): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
 - Aromatic protons ($-\text{C}_6\text{H}_5$): Multiplets in the range of 7.2-7.6 ppm.
- ^{13}C NMR:
 - Methyl carbon ($-\text{CH}_3$): A signal in the 25-30 ppm range.
 - Quaternary carbon ($-\text{C}(\text{OH})(\text{CN})$): A signal around 70-75 ppm.
 - Nitrile carbon ($-\text{C}\equiv\text{N}$): A signal in the 118-122 ppm range.
 - Aromatic carbons ($-\text{C}_6\text{H}_5$): Signals in the 125-140 ppm range.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for (2R)-2-hydroxy-2-phenyl-propanenitrile[2]. The mass spectrum would be expected to show the molecular ion peak (M^+) at m/z 147, along with characteristic fragmentation patterns.

Experimental Protocols

For the physical properties where experimental data is lacking, the following detailed protocols provide a framework for their determination.

Determination of Melting Point

Objective: To determine the temperature range over which the solid **2-Hydroxy-2-phenylpropanenitrile** transitions to a liquid.

Methodology:

- Sample Preparation: A small, dry sample of crystalline **2-Hydroxy-2-phenylpropanenitrile** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device) is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to approach the expected melting point.
 - The heating rate is then slowed to 1-2 °C per minute as the melting point is neared.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
 - The melting point is reported as a range.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid **2-Hydroxy-2-phenylpropanenitrile** equals the atmospheric pressure.

Methodology (Micro-scale):

- Sample Preparation: A small volume (a few milliliters) of purified **2-Hydroxy-2-phenylpropanenitrile** is placed in a small test tube.
- Apparatus: A Thiele tube or a similar oil bath setup is used for uniform heating. A thermometer is positioned with its bulb just above the liquid surface. A small, inverted capillary tube (sealed at one end) is placed in the test tube.
- Procedure:
 - The Thiele tube is gently heated.
 - As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.
 - Heating is continued until a steady stream of bubbles is observed.
 - The heat source is then removed, and the liquid is allowed to cool slowly.
 - The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of **2-Hydroxy-2-phenylpropanenitrile** in various solvents.

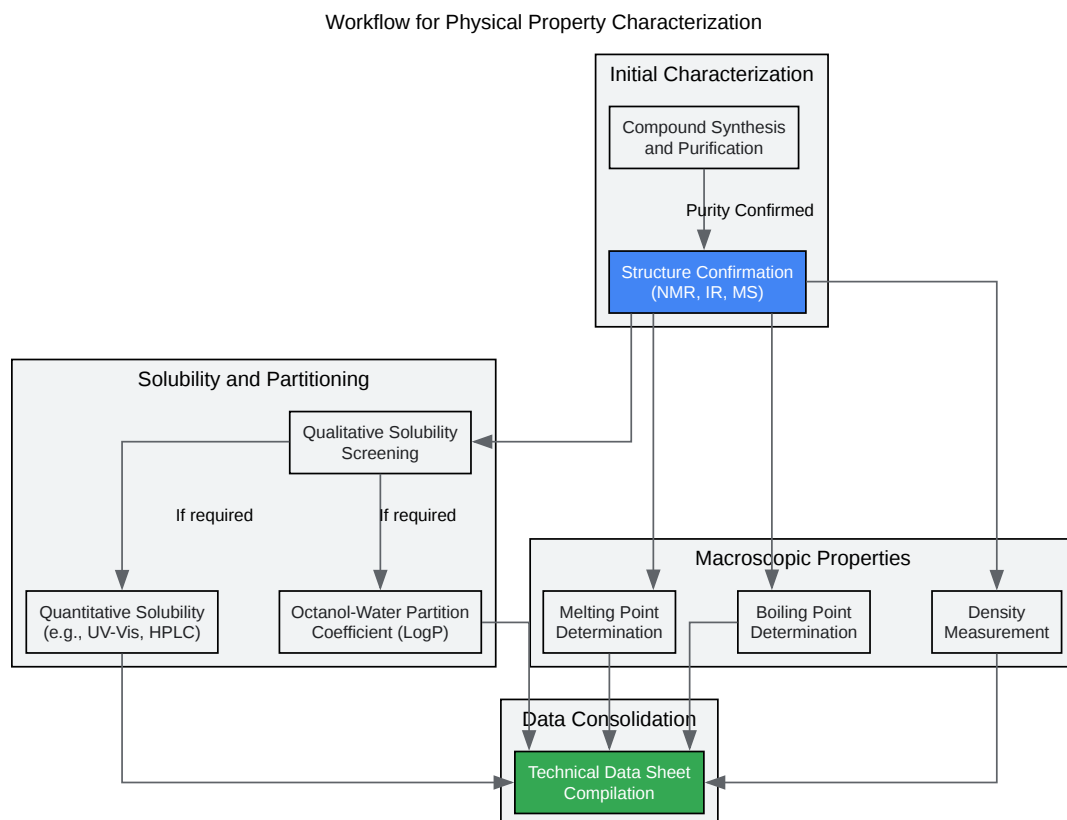
Methodology (Qualitative):

- Solvent Selection: A range of common laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, hexane).
- Procedure:

- Approximately 10-20 mg of **2-Hydroxy-2-phenylpropanenitrile** is placed into a series of small test tubes.
- To each tube, 1 mL of a different solvent is added.
- The tubes are agitated (e.g., vortexed) for a set period (e.g., 1 minute).
- The mixture is visually inspected to determine if the solid has dissolved completely.
- Solubility is categorized as "soluble," "sparingly soluble," or "insoluble."

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a newly synthesized compound like **2-Hydroxy-2-phenylpropanenitrile**.



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Caption: Logical workflow for the physical characterization of a chemical compound.

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References

- 1. 2-Hydroxy-2-phenylpropanenitrile | C₉H₉NO | CID 10866487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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